molecular formula C16H14FN3O B5809118 6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5809118
M. Wt: 283.30 g/mol
InChI Key: RZMMMBRRPMWKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the pyrazolopyrimidine family, which is known for its pharmacological properties.

Mechanism of Action

The mechanism of action of 6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and smooth muscle relaxation, respectively.
Biochemical and Physiological Effects:
Studies have shown that 6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments include its potential as a therapeutic agent for various diseases, its ability to modulate multiple signaling pathways, and its availability for synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity, the need for further studies to fully understand its mechanism of action, and the need for optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of 6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Optimization of the pharmacokinetic properties of this compound to improve its therapeutic potential.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases such as cardiovascular disease and diabetes.
4. Development of novel derivatives of this compound with improved pharmacological properties.
5. Investigation of the potential of this compound as a tool for studying various signaling pathways.
6. Investigation of the potential of this compound as a radiotracer for imaging studies.
Conclusion:
In conclusion, 6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its anticancer, anti-inflammatory, and antioxidant properties, as well as its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties. The future directions for the study of this compound include the investigation of its potential as a therapeutic agent for other diseases, the development of novel derivatives with improved pharmacological properties, and the investigation of its potential as a tool for studying various signaling pathways.

Synthesis Methods

The synthesis of 6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-fluoroaniline with 2,4-pentanedione to form 4-fluoro-3-(1-oxo-2-propenyl)aniline. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carbaldehyde to form 6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol.

Scientific Research Applications

6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-3-4-13-10(2)18-15-9-14(19-20(15)16(13)21)11-5-7-12(17)8-6-11/h3,5-9,19H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMMMBRRPMWKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

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